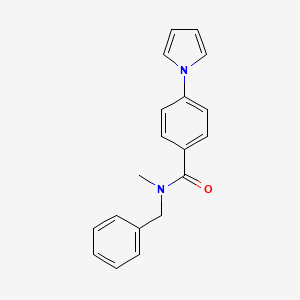![molecular formula C17H22BrN3O2 B10981248 2-(6-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10981248.png)
2-(6-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide: is a synthetic organic compound. Its chemical structure consists of an indole ring, a morpholine group, and an acetamide moiety. Let’s break it down:
-
Indole Ring: : The indole ring (1H-indole) is a common structural motif found in various natural products, pharmaceuticals, and functional materials. It imparts biological activity due to its aromaticity and diverse reactivity.
-
Morpholine Group: : Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. It is often used as a building block in organic synthesis.
-
Acetamide Moiety: : The acetamide functional group contains an amide linkage (–CONH₂). It is commonly found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes:
-
Bromination of Indole
- Start with indole (1H-indole) and brominate it at the 6-position using bromine or a brominating agent.
- The resulting 6-bromoindole serves as a key intermediate.
-
Morpholine Propylation
- React 6-bromoindole with morpholine in the presence of a base (e.g., potassium carbonate) to introduce the morpholine group.
- Propylate the morpholine nitrogen with propyl bromide or propyl chloride.
-
Acetamide Formation
- Finally, acetylate the amino group of the morpholine using acetic anhydride or acetyl chloride to obtain the target compound.
Industrial Production:
- Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification steps.
Chemical Reactions Analysis
-
Reactivity: : The compound can undergo various reactions, including:
Substitution: Nucleophilic substitution at the morpholine nitrogen.
Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.
-
Common Reagents and Conditions
- Bromination: Bromine or N-bromosuccinimide (NBS).
- Morpholine Propylation: Morpholine, base (e.g., K₂CO₃), and propyl halide.
- Acetamide Formation: Acetic anhydride or acetyl chloride.
-
Major Products
- The main product is the target compound itself.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as kinase inhibitors).
Medicine: Explored for its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H22BrN3O2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C17H22BrN3O2/c18-15-3-2-14-4-7-21(16(14)12-15)13-17(22)19-5-1-6-20-8-10-23-11-9-20/h2-4,7,12H,1,5-6,8-11,13H2,(H,19,22) |
InChI Key |
YJRRYVHTYATGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10981184.png)
![N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10981192.png)
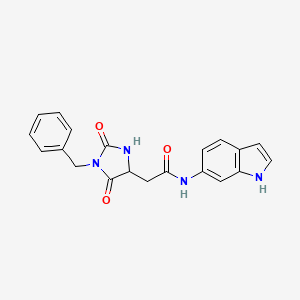
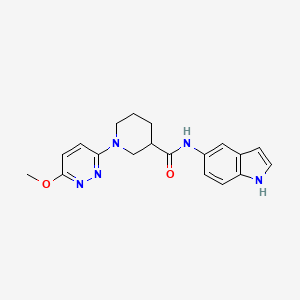
![N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10981218.png)
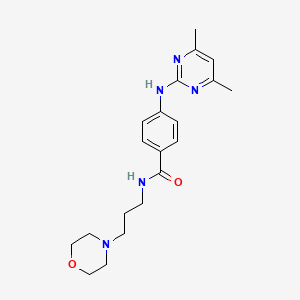
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981231.png)
![3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10981235.png)

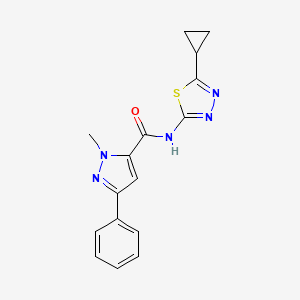
![3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B10981247.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide](/img/structure/B10981256.png)
